Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate

Protecting Group Chemistry β‑Lactam Synthesis Peptidomimetic Construction

Prioritize this specific Cbz-protected gem-dimethyl azetidinone over generic analogs. The neutral hydrogenolysis deprotection is essential for preserving acid-labile groups (e.g., acetals) in your route. The steric bulk of the 2,2-dimethyl core provides conformational rigidity not available in unsubstituted versions. Supplied with relevant CYP inhibition data (CYP3A5: 17 μM; CYP2D6: 71 μM) for early ADME risk assessment.

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
Cat. No. B8230223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCC1(C(=O)CN1C(=O)OCC2=CC=CC=C2)C
InChIInChI=1S/C13H15NO3/c1-13(2)11(15)8-14(13)12(16)17-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
InChIKeyBJLCWTBMPZFGNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2,2-Dimethyl-3-oxoazetidine-1-carboxylate: Chemical Class, Structure, and Commercial Availability for Pharmaceutical Intermediates


Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate (CAS 2090777‑90‑3) is a heterocyclic β‑lactam (azetidinone) building block featuring a benzyl carbamate (Cbz) protecting group and a gem‑dimethyl substituted ring. [REFS‑1] It belongs to the class of N‑protected 3‑oxoazetidines, which are key intermediates in the synthesis of β‑lactam antibiotics, peptidomimetics, and other bioactive molecules. [REFS‑2] The compound is commercially supplied as a research‑grade intermediate with reported purities of 95‑97%. [REFS‑3]

Why In‑Class N‑Protected 3‑Oxoazetidines Cannot Be Freely Substituted for Benzyl 2,2‑Dimethyl‑3‑oxoazetidine‑1‑carboxylate in Synthetic Workflows


Generic substitution among N‑protected 3‑oxoazetidines fails because the combination of the Cbz‑protecting group and the 2,2‑gem‑dimethyl substitution directly dictates orthogonal deprotection strategies and downstream reactivity. [REFS‑1] While analogs such as N‑Boc‑3‑oxoazetidine or tert‑butyl 2,2‑dimethyl‑3‑oxoazetidine‑1‑carboxylate share the same core, they impose different acid‑lability profiles, steric environments, and functional group compatibility. [REFS‑2] Using a non‑optimized analog without verifying its performance in the intended reaction sequence can lead to reduced yields, unwanted side reactions, or the need for complete redesign of the synthetic route. The following quantitative evidence delineates the specific, measurable differences that justify prioritizing the target compound over its closest in‑class alternatives.

Quantitative Differentiation of Benzyl 2,2‑Dimethyl‑3‑oxoazetidine‑1‑carboxylate vs. Key Comparators: A Data‑Driven Procurement Guide


Cbz‑Mediated Orthogonal Deprotection Enables Distinct Synthetic Strategies vs. Boc‑Protected Analog

The benzyl carbamate (Cbz) group in the target compound confers hydrogenolytic deprotection orthogonality that is fundamentally distinct from the acid‑labile tert‑butyl carbamate (Boc) group present in tert‑butyl 2,2‑dimethyl‑3‑oxoazetidine‑1‑carboxylate. [REFS‑1] While the Boc analog is deprotected under acidic conditions (e.g., TFA, HCl/dioxane), the target compound requires catalytic hydrogenation (H₂, Pd/C), enabling its use in synthetic sequences that contain acid‑sensitive functionalities incompatible with Boc removal. [REFS‑2]

Protecting Group Chemistry β‑Lactam Synthesis Peptidomimetic Construction

2,2‑Gem‑Dimethyl Substitution Enhances Steric Shielding and Potential Ring Stability Relative to Unsubstituted 3‑Oxoazetidine Analogs

The 2,2‑dimethyl substitution in the target compound introduces a sterically hindered environment adjacent to the β‑lactam carbonyl. In closely related N‑protected 3‑oxoazetidine systems, the presence of a gem‑dimethyl group has been shown to improve stability and influence the selectivity of nucleophilic additions compared to unsubstituted analogs. [REFS‑1] Specifically, for tert‑butyl 2,2‑dimethyl‑3‑oxoazetidine‑1‑carboxylate, the 2,2‑dimethyl substitution is reported to 'enhance steric hindrance, improving selectivity in nucleophilic reactions.' [REFS‑2]

Steric Protection Reaction Selectivity β‑Lactam Ring Stability

Documented CYP3A5 Inhibition Profile (IC₅₀ = 17 μM) Distinguishes Benzyl 2,2‑Dimethyl‑3‑oxoazetidine‑1‑carboxylate from Closely Related Azetidinone Scaffolds in Off‑Target Liability Assessment

In vitro enzyme inhibition assays conducted on human recombinant CYP3A5 reveal that benzyl 2,2‑dimethyl‑3‑oxoazetidine‑1‑carboxylate exhibits reversible inhibition of midazolam 1′‑hydroxylase activity with an IC₅₀ of 1.70 × 10⁴ nM (17 μM). [REFS‑1] This quantitative inhibition value provides a specific benchmark for comparing the target compound's metabolic interaction liability against other 3‑oxoazetidine‑containing intermediates or lead compounds, for which comparable data are frequently unavailable.

CYP Inhibition Drug‑Drug Interaction Potential ADME

Minimal CYP2D6 Inhibition (IC₅₀ = 71 μM) Supports Favorable Drug‑Drug Interaction Profile vs. Benchmark Off‑Targets

In vitro testing on human CYP2D6, a critical enzyme for metabolizing a wide range of drugs, demonstrated that benzyl 2,2‑dimethyl‑3‑oxoazetidine‑1‑carboxylate reversibly inhibits dextromethorphan O‑demethylase activity with an IC₅₀ of 7.10 × 10⁴ nM (71 μM). [REFS‑1] This level of inhibition is considered weak and suggests a low propensity for clinically relevant CYP2D6‑mediated drug‑drug interactions when this building block is incorporated into more advanced intermediates or drug candidates.

CYP2D6 ADME Drug‑Drug Interactions

Predicted Physicochemical and Storage Profile Differentiates Cbz‑Dimethyl Derivative from N‑Boc‑3‑oxoazetidine

The target compound's predicted XLogP3 of 1.9 indicates significantly higher lipophilicity compared to the simpler N‑Boc‑3‑oxoazetidine (tert‑butyl 3‑oxoazetidine‑1‑carboxylate, CAS 398489‑26‑4), which has a molecular weight of 173.21 g/mol and lacks the hydrophobic benzyl and gem‑dimethyl groups. [REFS‑1][REFS‑2] Furthermore, the Boc analog is reported to require storage at 0‑8 °C, whereas the target compound is listed with routine transport conditions. [REFS‑3]

Physicochemical Properties Storage Stability Handling

Synthesis Yield Benchmark: N‑Cbz‑3‑oxoazetidine Achieves 99% Yield, Setting a Baseline for Evaluating Dimethyl‑Substituted Derivative Performance

The synthesis of the structurally simpler N‑Cbz‑3‑oxoazetidine (benzyl 3‑oxoazetidine‑1‑carboxylate) from the corresponding hydroxyazetidine using Dess‑Martin periodinane has been reported to proceed with a 99% yield. [REFS‑1] While this is not a direct comparator for the target dimethyl‑substituted compound, it establishes a high‑yield benchmark for Cbz‑protected 3‑oxoazetidine synthesis. This reference point is valuable when evaluating the cost‑effectiveness and process viability of producing or utilizing the target compound in scaled‑up operations.

Synthesis Yield Process Efficiency Cost of Goods

Recommended Procurement and Use Cases for Benzyl 2,2‑Dimethyl‑3‑oxoazetidine‑1‑carboxylate Based on Verified Evidence


Synthesis of Acid‑Sensitive β‑Lactam Intermediates Requiring Orthogonal Cbz Deprotection

Procure the target compound when the synthetic route contains acid‑labile functional groups (e.g., acetals, silyl ethers) that preclude the use of Boc‑protected azetidinones. The Cbz group can be removed under neutral hydrogenolysis conditions, preserving acid‑sensitive moieties. [REFS‑1]

Construction of Sterically Demanding Peptidomimetics and Constrained Scaffolds

Select benzyl 2,2‑dimethyl‑3‑oxoazetidine‑1‑carboxylate when the target molecule benefits from a rigid, sterically encumbered β‑lactam core. The 2,2‑dimethyl substitution is expected to enhance reaction selectivity and provide a more conformationally restricted building block compared to unsubstituted analogs. [REFS‑2]

Medicinal Chemistry Programs Requiring Early ADME Flagging for CYP Liability

Incorporate this building block into lead‑optimization libraries when CYP inhibition data are required for candidate prioritization. The available IC₅₀ values (CYP3A5: 17 μM; CYP2D6: 71 μM) provide quantitative benchmarks for assessing metabolic interaction risk early in discovery. [REFS‑3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.